Aglinin A

Übersicht

Beschreibung

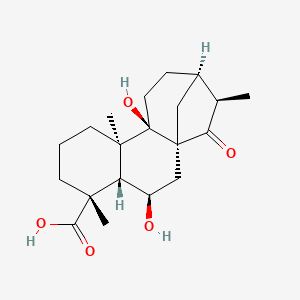

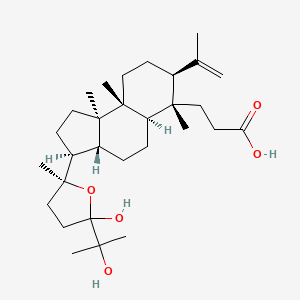

Aglinin A is an organic compound classified as a dammarane-type triterpenoid. It is primarily found in plants of the family Meliaceae, particularly in the leaves of Aglaia perviridis . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, antidiabetic, antitumor, and antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Aglinin A has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its antioxidant, anti-inflammatory, antidiabetic, antitumor, and antibacterial effects . It has shown promise in protecting cells from oxidative stress and inflammation, making it a potential candidate for treating various diseases .

Wirkmechanismus

Target of Action

Aglinin A, a compound found in plants of the Meliaceae family , primarily targets the arginine metabolic pathways . Arginine has been selected as a node for the regulation of immune responses over the course of the evolution of the immune system . It serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology .

Mode of Action

NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

This compound affects the arginine metabolic pathways . Arginine serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and, most notably, immunity .

Pharmacokinetics

The absorption, distribution, metabolism, and elimination (adme) are the fundamental functional phenomena of a drug while in motion in a living system

Result of Action

The result of this compound’s action is primarily seen in its effects on immune responses. An appropriate supply of arginine, the primary target of this compound, has long been associated with the improvement of immune responses . It can dictate divergent pro-inflammatory or anti-inflammatory immune outcomes .

Action Environment

This compound is a natural product found in plants of the Meliaceae family . The environment in which this compound acts can influence its action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Aglinin A involves complex synthetic routes. It is typically obtained through natural product extraction, followed by separation and purification processes . The compound can be isolated from the fruits and leaves of Aglaia erythrosperma using various chromatographic techniques . The resolution of its epimers is achieved through an acetonide reaction, which helps in deducing the absolute configurations of the derivatives .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the principles of natural product extraction and purification. The process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then subjected to further purification to achieve high purity levels, typically greater than 98% .

Analyse Chemischer Reaktionen

Types of Reactions: Aglinin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed: The major products formed from the reactions of this compound include its epimers and other derivatives with enhanced biological activities . These products are often studied for their potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Aglinin A is unique among dammarane-type triterpenoids due to its specific structural features and biological activities . Similar compounds include aglinone, aglinin B, aglinin C, aglinin D, aglinin E, and eichlerianic acid . These compounds share similar structural motifs but differ in their specific functional groups and biological activities . This compound stands out for its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,26-,27+,28+,29-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZDJKEZVYWGA-KWGMKSPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for Aglinin A?

A1: this compound has shown moderate cytotoxic activity against small cell lung cancer (NCI-H187), epidermoid carcinoma (KB), and breast cancer (BC) cell lines []. Additionally, it has displayed antifungal activity against phytopathogens like Phytophthora botryosa, Phytophthora palmivora, and Rigidoporus microporus [].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from various plant species belonging to the Meliaceae family. Some examples include the fruits and leaves of Aglaia erythrosperma [], the seeds of Aglaia forbesii [], and the bark of Aglaia smithii [].

Q3: What is the chemical structure of this compound?

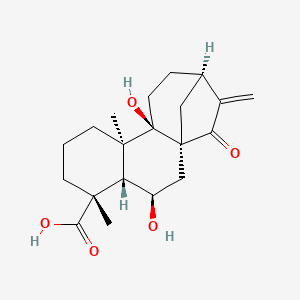

A3: this compound is a dammarane triterpenoid with a g-lactone ring linked to the D-ring of a 3,4-secodammarane skeleton. It exists as a mixture of two C24-epimers, 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid [].

Q4: Are there any spectroscopic data available to characterize this compound?

A4: Yes, the resolution of this compound epimers and their absolute configurations have been achieved through an acetonide reaction. The 13C NMR assignments for both 24R-Aglinin A and 24S-Aglinin A have been established based on the analysis of their 13C NMR differences induced by γ-gauche or steric effects [].

Q5: Has the structure-activity relationship (SAR) of this compound been investigated?

A5: While specific SAR studies on this compound modifications and their impact on activity are not explicitly mentioned in the provided abstracts, the isolation of structurally related compounds like isoeichlerialactone and methyl isoeichlerialactone from Aglaia forbesii seeds, along with their antifungal activities, suggests that the structure of these dammarane triterpenoids plays a role in their biological profiles []. Further research focusing on systematic structural modifications of this compound and evaluation of their bioactivities is needed to establish a comprehensive SAR profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[3-difluoromethyl-4-phosphoanilinami](/img/new.no-structure.jpg)

![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)